4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various substituents. The presence of these heterocyclic rings and substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring and are known for their therapeutic applications.
Uniqueness
4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to the combination of its thiazole and pyrimidine rings, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
917808-00-5 |
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Molecular Formula |
C16H14ClN3S2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-ethyl-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H14ClN3S2/c1-3-13-20-14(10-5-4-6-11(17)9-10)15(22-13)12-7-8-18-16(19-12)21-2/h4-9H,3H2,1-2H3 |
InChI Key |
QMYHSPKYZCWCQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=NC(=NC=C2)SC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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